Dimethyl methoxy(phenyl)methylphosphonate
Overview
Description
Dimethyl methoxy(phenyl)methylphosphonate is an organophosphorus compound with the chemical formula C₉H₁₃O₄P. It is a colorless liquid primarily used as a flame retardant and in various industrial applications. This compound is known for its stability and versatility in chemical reactions.
Mechanism of Action
Target of Action
Dimethyl methoxy(phenyl)methylphosphonate is an organophosphorus compound
Mode of Action
It’s known that it can react with thionyl chloride to produce methylphosphonic acid dichloride, which is used in the production of sarin and soman nerve agents . Various amines can be used to catalyse this process .
Biochemical Pathways
It’s known that phosphonic acids, which can be prepared from their simple dialkyl esters by silyldealkylation with bromotrimethylsilane (btms), followed by desilylation upon contact with water or methanol . This process might be relevant to the biochemical pathways affected by this compound.
Result of Action
It’s known that it can be used as a sarin-simulant for the calibration of organophosphorus detectors .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature. For instance, when heated to temperatures greater than 302°F, it will act as an alkylating agent with basic nitrogen compounds and phenols . It also reacts with enol lactones .
Biochemical Analysis
Biochemical Properties
Dimethyl methoxy(phenyl)methylphosphonate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with various biomolecules, including enzymes involved in phosphorylation processes. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to inhibition or modification of enzyme activity. For instance, this compound can inhibit acetylcholinesterase, an enzyme crucial for neurotransmission, by phosphorylating its active site .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the disruption of calcium signaling pathways, which are vital for numerous cellular functions, including muscle contraction and neurotransmitter release . Additionally, this compound can affect gene expression by modifying transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules, leading to enzyme inhibition or activation. At the molecular level, this compound can bind to the active sites of enzymes, such as acetylcholinesterase, resulting in the phosphorylation of the enzyme and subsequent inhibition of its activity . This inhibition can lead to the accumulation of neurotransmitters in synaptic clefts, disrupting normal neurotransmission and causing various physiological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard conditions but can undergo hydrolysis in the presence of water, leading to the formation of methylphosphonic acid and other degradation products . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including prolonged enzyme inhibition and alterations in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause mild enzyme inhibition and subtle changes in cellular function. At higher doses, it can lead to significant toxic effects, including severe enzyme inhibition, disruption of cellular metabolism, and adverse physiological effects . Studies have shown that high doses of this compound can cause neurotoxicity, hepatotoxicity, and other toxic effects in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its hydrolysis and degradation. Enzymes such as phosphatases can catalyze the hydrolysis of this compound, leading to the formation of methylphosphonic acid and other metabolites . These metabolic pathways can affect the overall metabolic flux and levels of metabolites in cells, influencing cellular function and homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, it can localize to various cellular compartments, including the cytoplasm and organelles, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification. Additionally, its presence in the cytoplasm can affect various cytoplasmic enzymes and signaling pathways.
Preparation Methods
Dimethyl methoxy(phenyl)methylphosphonate can be synthesized through several methods. One common synthetic route involves the reaction of trimethyl phosphite with a halomethane, such as iodomethane, via the Michaelis–Arbuzov reaction . This reaction typically requires an inert atmosphere and moderate temperatures to proceed efficiently. Industrial production methods often involve large-scale reactors and continuous flow processes to ensure high yields and purity.
Chemical Reactions Analysis
Dimethyl methoxy(phenyl)methylphosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it into phosphine oxides.
Substitution: It can undergo nucleophilic substitution reactions with reagents such as thionyl chloride to produce methylphosphonic acid dichloride.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphonic acids.
Common reagents used in these reactions include hydrogen peroxide, thionyl chloride, and various acids and bases. The major products formed from these reactions are phosphonic acids, phosphine oxides, and methylphosphonic acid dichloride.
Scientific Research Applications
Dimethyl methoxy(phenyl)methylphosphonate has a wide range of scientific research applications:
Biology: The compound is used in the development of chemical sensors for detecting organophosphorus compounds.
Medicine: It serves as a simulant for chemical agents in the testing of protective equipment and materials.
Industry: It is employed as a flame retardant in various materials, including textiles and plastics.
Comparison with Similar Compounds
Dimethyl methoxy(phenyl)methylphosphonate can be compared with other similar compounds, such as:
Dimethyl methylphosphonate: Both compounds are used as flame retardants, but this compound has a higher thermal stability.
Diethyl methylphosphonate: This compound is also used in flame retardants but has different solubility properties and reactivity.
Trimethyl phosphite: While used in similar applications, trimethyl phosphite is more reactive and less stable than this compound.
These comparisons highlight the unique properties of this compound, such as its higher thermal stability and versatility in chemical reactions.
Properties
IUPAC Name |
[dimethoxyphosphoryl(methoxy)methyl]benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O4P/c1-12-10(15(11,13-2)14-3)9-7-5-4-6-8-9/h4-8,10H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFQVZPOBWHIHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)P(=O)(OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O4P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396902 | |
Record name | dimethyl methoxy(phenyl)methylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62456-45-5 | |
Record name | dimethyl methoxy(phenyl)methylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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